![molecular formula C15H17BrN4O B2764776 5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide CAS No. 2097931-33-2](/img/structure/B2764776.png)
5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a bromine atom, a cyclohexyl group, and a pyridine ring with a carboxamide group attached .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups and rings. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The compound also contains a bromine atom, a cyclohexyl group, and a pyridine ring with a carboxamide group attached .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and spectroscopic characterization of related heterocyclic compounds have been extensively studied. For instance, Anuradha et al. (2014) detailed the synthesis and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, showcasing the compound's structure through FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction studies (Anuradha et al., 2014). Similarly, Morabia and Naliapara (2014) reported on the one-pot synthesis of pyrazolo[1,5-a]pyrimidines, emphasizing the method's mild conditions and good yields, which is indicative of the versatility and potential of heterocyclic compounds in synthetic chemistry (Morabia & Naliapara, 2014).
Biological Activities
The exploration of biological activities of heterocyclic compounds similar to "5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide" has been a significant area of research. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of such compounds (Rahmouni et al., 2016). Zhu et al. (2014) investigated novel pyrazole derivatives for their insecticidal and fungicidal activities, providing a foundation for the development of new agrochemicals (Zhu et al., 2014).
Material Science Applications
In the field of material science, Stagni et al. (2008) conducted a study on iridium tetrazolate complexes, emphasizing the essential role of the ancillary ligand in color tuning for potential applications in organic light-emitting devices (OLEDs) and biological labeling, showcasing the diverse utility of heterocyclic compounds in technological applications (Stagni et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds have been reported to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds have been shown to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to have a wide range of biological activities .
Biochemische Analyse
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins . For instance, some pyrazole derivatives have been shown to inhibit liver alcohol dehydrogenase .
Cellular Effects
The cellular effects of 5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide are not well documented. Related pyrazole compounds have been shown to have various effects on cells. For example, some pyrazole derivatives have been found to have antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Molecular Mechanism
It is likely that this compound, like other pyrazole derivatives, interacts with biomolecules at the molecular level .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Related pyrazole compounds have shown varying effects at different dosages .
Eigenschaften
IUPAC Name |
5-bromo-N-(4-pyrazol-1-ylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c16-12-8-11(9-17-10-12)15(21)19-13-2-4-14(5-3-13)20-7-1-6-18-20/h1,6-10,13-14H,2-5H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHIFQMTVQGOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2764693.png)
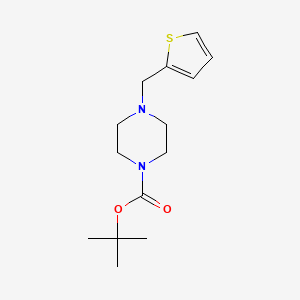
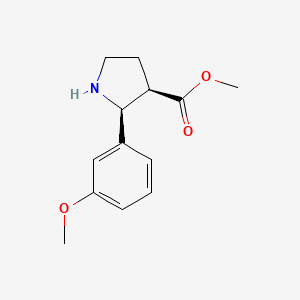
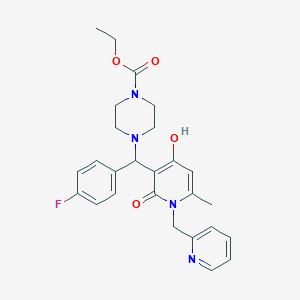
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2764702.png)
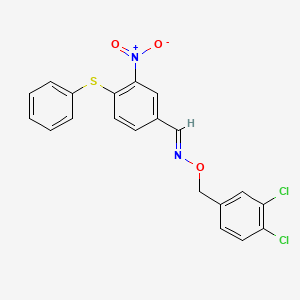
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2764705.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2764706.png)

![3-(3-Fluorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764708.png)

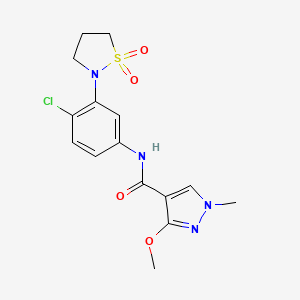
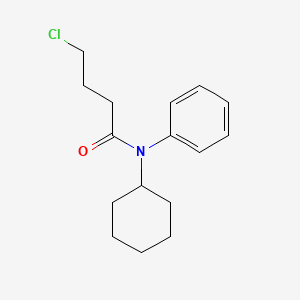
![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2764716.png)